molecular formula C14H16 B047182 1,4,6,7-Tetramethylnaphthalene CAS No. 13764-18-6

1,4,6,7-Tetramethylnaphthalene

Cat. No. B047182
CAS RN: 13764-18-6
M. Wt: 184.28 g/mol
InChI Key: VPSPONOBLZCLIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetramethylnaphthalenes, such as 1,4,6,7-tetramethylnaphthalene, typically involves multistep chemical reactions, starting from basic aromatic compounds like succinic anhydride and o-xylene. One approach involves the preparation of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene through a series of steps, highlighting the configurational studies of intermediates confirmed by NMR spectral data (Dozen & Hatta, 1975).

Molecular Structure Analysis

The molecular structure of tetramethylnaphthalenes, including 1,4,6,7-tetramethylnaphthalene, has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the distortion modes in the naphthalene skeleton due to steric repulsion and provide insights into the arrangement of substituents and the overall geometry of the molecule (Takeda & Tobe, 2012).

Chemical Reactions and Properties

Chemical reactions involving tetramethylnaphthalenes are central to understanding their reactivity and potential applications. Studies have explored the biomimetic reduction of tetrahydroxynaphthalene, a key intermediate in melanin biosynthesis, which sheds light on the reductive transformation capabilities of tetramethylnaphthalenes under specific conditions (Ichinose, Ebizuka, & Sankawa, 2001).

Scientific Research Applications

  • Luminescence Quenching in Geminate Pairs : A variant, 1,2,3,4-tetramethylnaphthalene, has been used to study the interaction between oxygen and the triplet and singlet states during the separation of the geminate pair (Mamaev et al., 1998).

  • Photochemical Reactions : The same compound can form various products like epoxyalcohol, diol, enediol, and endoperoxide when irradiated with 366nm light (SakuragiHirochika et al., 1982).

  • Photoreaction of Crowded Naphthalene Derivatives : 1,2,3,4-Tetra-t-butylnaphthalene, a highly crowded derivative, undergoes photovalence isomerization to form 1,2,5,6-tetra-t-butyl-3,4-benzo-3-tricyclo (Miki et al., 1992).

  • Studying Chemical Reaction Intermediates : 2,3,6,7-Tetramethylnaphthalene is utilized in research to study the configurations of intermediates in chemical reactions (Dozen & Hatta, 1975).

  • Geochemical Significance : 1,2,5,6-tetramethylnaphthalene, found in coal and shale, is derived diagenetically from pentacyclic triterpenoids (Püttmann & Villar, 1987).

  • Synthesis of Complex Hydrocarbons : 1,2,3,4-Tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene has been synthesized from 1,2,3,4-tetrahydro-1,1,5,7-tetramethylnaphthalene, showcasing complex synthetic processes (Nasipuri et al., 1973).

  • Formation in Sedimentary Hydrocarbons : 1,2,4,7-tetramethylnaphthalene is found in sedimentary hydrocarbons, indicating its formation under specific geological conditions (Bastow et al., 1996).

Safety and Hazards

1,4,6,7-Tetramethylnaphthalene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future research directions for 1,4,6,7-Tetramethylnaphthalene could involve further investigation into its potential toxic effects, particularly in relation to its presence in cigarette smoke and its impact on glycerophospholipids in the liver and brain of male Atlantic cod (Gadus morhua) .

properties

IUPAC Name

1,4,6,7-tetramethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSPONOBLZCLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074751
Record name Naphthalene, 1,4,6,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6,7-Tetramethylnaphthalene

CAS RN

13764-18-6
Record name Naphthalene, 1,4,6,7-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,4,6,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,4,6,7-Tetramethylnaphthalene influence its reactivity with singlet oxygen?

A: 1,4,6,7-Tetramethylnaphthalene reacts with singlet oxygen to form an endoperoxide (epidioxide). [] This reaction occurs specifically at the 1,4- positions of the naphthalene ring system. The presence of the four methyl groups in the molecule influences the reactivity by increasing electron density within the ring system, making it more susceptible to attack by electrophilic singlet oxygen. []

Q2: What happens to the endoperoxide formed from the reaction of 1,4,6,7-Tetramethylnaphthalene with singlet oxygen upon heating?

A: Interestingly, the endoperoxide formed from the reaction of 1,4,6,7-Tetramethylnaphthalene with singlet oxygen is thermally unstable. Upon heating, it decomposes quantitatively back to the original 1,4,6,7-Tetramethylnaphthalene and singlet oxygen. [] This reversibility suggests potential applications in systems where controlled release of singlet oxygen is desired.

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